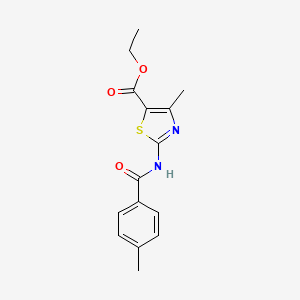

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Thiazole compounds can be synthesized from available starting materials like ethyl 2-amino-4-methylthiazole-5-carboxylate by routine methods . The new compounds are often tested for their antimicrobial activity .Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point similar to that of pyridine and pyrimidine .Applications De Recherche Scientifique

Spectroscopic and Structural Characterization

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. These compounds have been analyzed through 1H NMR, 13C NMR, FT-IR, UV–Vis spectroscopy, and single crystal X-ray diffraction (SC-XRD). Such detailed characterization is crucial in understanding the molecular structure and properties of these compounds for potential applications in various fields of science (Haroon et al., 2019).

Nonlinear Optical Properties

Studies have shown that these compounds possess significant nonlinear optical (NLO) properties, which could be of technological interest. The NLO characteristics are determined using computational methods, indicating potential applications in technological and material science domains (Haroon et al., 2019).

Antimicrobial Evaluation

This compound derivatives have been evaluated for antimicrobial properties. Some derivatives have shown significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting potential use in developing new antimicrobial agents (Balkan et al., 2001).

Synthetic Modifications and QSAR Analysis

Derivatives of this compound have been synthesized and analyzed for their antimicrobial activities. The structure-activity relationship was carried out through 3D-QSAR analysis, providing insights into how molecular changes can influence biological activity, which is essential for drug design and development (Desai et al., 2019).

Antiproliferative Screening

Some thiazole derivatives, closely related to this compound, have been synthesized and tested for anticancer activity. They have shown promising results against breast cancer cells, indicating potential use in cancer research and treatment (Sonar et al., 2020).

Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a compound structurally similar to this compound, has been studied for its corrosion inhibition efficiency. It has shown potential in preventing the corrosion of metals in acidic environments, indicating possible applications in industrial settings (Raviprabha & Bhat, 2019).

Antibacterial Activity

Derivatives of this compound have been tested for their antibacterial activity. Some of these compounds have shown efficacy against bacterial strains, underscoring their potential in developing new antibacterial agents (Markovich et al., 2014).

Mécanisme D'action

Target of Action

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, interaction with cell receptors, or disruption of cell membrane integrity . The specific mode of action would depend on the compound’s specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of many chemical compounds .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHYSHACEWOXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802813.png)

![Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid](/img/structure/B2802820.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2802821.png)